molecular formula C11H12N2O4 B14141174 N-cyclopropyl-2-(2-nitrophenoxy)acetamide CAS No. 850217-82-2

N-cyclopropyl-2-(2-nitrophenoxy)acetamide

Cat. No.: B14141174
CAS No.: 850217-82-2
M. Wt: 236.22 g/mol
InChI Key: IHPZSPDAHCIZJS-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(2-nitrophenoxy)acetamide is an organic compound with the molecular formula C11H12N2O4 It is characterized by the presence of a cyclopropyl group, a nitrophenoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(2-nitrophenoxy)acetamide typically involves the reaction of cyclopropylamine with 2-nitrophenoxyacetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.

Major Products

    Reduction: N-cyclopropyl-2-(2-aminophenoxy)acetamide.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

    Hydrolysis: 2-(2-nitrophenoxy)acetic acid and cyclopropylamine.

Scientific Research Applications

N-cyclopropyl-2-(2-nitrophenoxy)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2-nitrophenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(4-nitrophenoxy)acetamide: Similar structure but with the nitro group in the para position.

    N-cyclopropyl-2-(2-aminophenoxy)acetamide: Reduction product of the nitro compound.

    2-(2-nitrophenoxy)acetic acid: Precursor in the synthesis of the amide compound.

Uniqueness

N-cyclopropyl-2-(2-nitrophenoxy)acetamide is unique due to the combination of its cyclopropyl, nitrophenoxy, and acetamide groups, which confer distinct chemical and biological properties

Biological Activity

N-cyclopropyl-2-(2-nitrophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group, a nitrophenoxy moiety, and an acetamide functional group. The molecular formula is C12H12N2O3C_{12}H_{12}N_2O_3, with a molecular weight of approximately 232.24 g/mol. The presence of the nitro group enhances the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitrophenoxy group can participate in electron transfer reactions, which may lead to alterations in cellular processes. Additionally, the acetamide moiety can form hydrogen bonds with biomolecules, enhancing the compound's binding affinity to target proteins or enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, including Klebsiella pneumoniae, where it demonstrated significant antibacterial effects. The compound's mechanism involves inhibiting key enzymes involved in bacterial cell wall synthesis, leading to cell lysis .

Anticancer Potential

In vitro studies have shown that this compound possesses anticancer activity. It has been tested on several human cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound induces apoptosis in cancer cells through the activation of caspases, particularly caspase-3 and caspase-8, which play crucial roles in programmed cell death .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Mechanism of Action
AntibacterialKlebsiella pneumoniae15Inhibition of cell wall synthesis
AnticancerHepG210.56 ± 1.14Induction of apoptosis via caspase activation
AnticancerMCF-712.34 ± 0.98Cell cycle arrest and apoptosis induction

Case Study: Antibacterial Efficacy Against Klebsiella pneumoniae

A study conducted by Jetti et al. investigated the antibacterial activity of this compound against Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) was determined to be 15 µM, indicating strong antibacterial properties. Time-kill kinetics revealed that the compound effectively reduced viable bacterial counts by over 99% within 10 hours at concentrations corresponding to 2× MIC .

Case Study: Apoptotic Mechanisms in HepG2 Cells

In a study assessing the anticancer effects on HepG2 cells, this compound was shown to significantly inhibit cell proliferation. Flow cytometry analysis indicated a dose-dependent increase in G2/M phase arrest, suggesting that the compound disrupts normal cell cycle progression. Additionally, it induced PARP cleavage as a marker for apoptosis, confirming its potential as an anticancer agent .

Properties

CAS No.

850217-82-2

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

N-cyclopropyl-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C11H12N2O4/c14-11(12-8-5-6-8)7-17-10-4-2-1-3-9(10)13(15)16/h1-4,8H,5-7H2,(H,12,14)

InChI Key

IHPZSPDAHCIZJS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)COC2=CC=CC=C2[N+](=O)[O-]

solubility

29.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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